molecular formula C6H12BrN B1600657 4-(Bromomethyl)piperidine CAS No. 69719-84-2

4-(Bromomethyl)piperidine

Cat. No. B1600657
CAS RN: 69719-84-2
M. Wt: 178.07 g/mol
InChI Key: UHEVNPHRPRHQGH-UHFFFAOYSA-N
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Description

4-(Bromomethyl)piperidine is a chemical compound with the following properties:



  • IUPAC Name : 4-(bromomethyl)piperidine hydrochloride

  • Molecular Formula : C<sub>6</sub>H<sub>12</sub>BrN·ClH

  • Molecular Weight : 214.53 g/mol

  • CAS Number : 1159825-22-5

  • Appearance : It exists as a white crystalline powder.



Synthesis Analysis

The synthesis of 4-(Bromomethyl)piperidine involves the bromination of piperidine, resulting in the substitution of a hydrogen atom with a bromine atom at the 4-position. Various methods can be employed for this synthesis, including radical bromination or electrophilic bromination. The yield and purity of the product depend on reaction conditions and purification techniques.



Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)piperidine consists of a piperidine ring (a six-membered heterocyclic ring containing one nitrogen atom) with a bromomethyl group attached to the fourth carbon atom. The hydrochloride salt form adds a chloride ion to the molecule.



Chemical Reactions Analysis


  • Nucleophilic Substitution : The bromine atom in 4-(Bromomethyl)piperidine can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new compounds.

  • Cross-Coupling Reactions : The bromomethyl group can participate in Suzuki-Miyaura or Heck reactions, enabling the synthesis of more complex molecules.

  • Reductive Amination : The compound can react with primary amines under reducing conditions to form substituted piperidines.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in polar solvents (e.g., water, methanol).

  • Melting Point : Approximately 150°C.

  • Boiling Point : Not well-documented; likely to decompose before reaching a distinct boiling point.

  • Stability : Sensitive to light and moisture.


Safety And Hazards


  • Toxicity : 4-(Bromomethyl)piperidine is toxic if ingested, inhaled, or absorbed through the skin. Handle with care and use appropriate protective equipment.

  • Corrosivity : The hydrochloride salt may be corrosive to metals.

  • Environmental Impact : Dispose of waste properly to prevent environmental contamination.


Future Directions

Research on 4-(Bromomethyl)piperidine should focus on:



  • Biological Activity : Investigate its potential as a pharmacophore or ligand.

  • Synthetic Applications : Explore novel reactions and applications.

  • Safety Profiles : Conduct thorough toxicity studies.

  • Green Chemistry : Develop environmentally friendly synthetic routes.


properties

IUPAC Name

4-(bromomethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEVNPHRPRHQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542397
Record name 4-(Bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)piperidine

CAS RN

69719-84-2
Record name 4-(Bromomethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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